molecular formula C21H14BrFN2O3 B3054136 4,4-Dimethyloxazolidine-2,5-dione CAS No. 5839-88-3

4,4-Dimethyloxazolidine-2,5-dione

Cat. No.: B3054136
CAS No.: 5839-88-3
M. Wt: 441.2 g/mol
InChI Key: NQJCXUZVNLXRIL-UHFFFAOYSA-N
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Description

Contextualization within the Field of N-Carboxyanhydride (NCA) Chemistry

N-Carboxyanhydrides are cyclic derivatives of amino acids and are instrumental in the ring-opening polymerization (ROP) to produce polypeptides. nih.govrsc.org This method is one of the most efficient for creating high molecular weight synthetic polypeptides. pku.edu.cn The general reactivity of NCAs stems from the strained five-membered ring, which can be opened by various initiators, including primary amines, organometallic complexes, and even certain nucleophilic catalysts. The polymerization process typically involves the loss of carbon dioxide and the formation of amide bonds, leading to the polypeptide chain. wikipedia.org The versatility of NCA chemistry allows for the synthesis of a wide array of polypeptide architectures, including homopolypeptides, block copolymers, and more complex structures. nih.govresearchgate.net

Historical Development and Academic Significance of α-Amino Acid NCAs

The journey of α-amino acid N-carboxyanhydrides began in the early 20th century with the pioneering work of Hermann Leuchs. frontiersin.orgresearchgate.net In 1906, Leuchs first synthesized these reactive molecules, which are often referred to as Leuchs' anhydrides. wikipedia.orgnih.gov His initial method involved the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides upon heating. frontiersin.orgnih.gov Another significant advancement was the Fuchs-Farthing method, which utilizes the direct phosgenation of amino acids. nih.gov

The academic significance of NCAs lies in their ability to bridge the gap between small molecule chemistry and polymer science, providing a direct route to synthetic polypeptides with structures analogous to natural proteins. pku.edu.cn This has opened up vast opportunities in materials science and biomedicine. The ring-opening polymerization of NCAs has been a subject of extensive research, with ongoing efforts to develop more controlled and "living" polymerization techniques that allow for precise control over the polypeptide's molecular weight, dispersity, and architecture. rsc.orgresearchgate.net

Structural Specificity of 4,4-Dimethyloxazolidine-2,5-dione (AIB-NCA)

The defining feature of this compound is the presence of two methyl groups on the α-carbon of the original α-aminoisobutyric acid. This gem-dimethyl substitution has profound stereoelectronic effects. The steric hindrance introduced by these methyl groups significantly influences the polymerization kinetics and the conformational preferences of the resulting poly(α-aminoisobutyric acid) (pAIB).

The Thorpe-Ingold effect, resulting from the gem-dimethyl groups, promotes the formation of helical structures, specifically the 3₁₀-helix, in peptides and polymers containing AIB residues. wikipedia.org This structural rigidity is a key characteristic that distinguishes pAIB from other polypeptides. The chemical properties of AIB-NCA are also affected; for instance, the steric bulk can influence its reactivity towards initiators and the stability of the propagating chain end during polymerization.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name 4,4-dimethyl-1,3-oxazolidine-2,5-dione
Synonyms AIB-NCA, α-Aminoisobutyric acid N-carboxyanhydride
Molecular Formula C₅H₇NO₃
CAS Number 5839-88-3

Properties

CAS No.

5839-88-3

Molecular Formula

C21H14BrFN2O3

Molecular Weight

441.2 g/mol

IUPAC Name

4,4-dimethyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C5H7NO3/c1-5(2)3(7)9-4(8)6-5/h1-2H3,(H,6,8)

InChI Key

NQJCXUZVNLXRIL-UHFFFAOYSA-N

SMILES

CC1(C(=O)OC(=O)N1)C

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Dimethyloxazolidine 2,5 Dione

Phosgene-Based Synthetic Routes

The synthesis of N-carboxyanhydrides (NCAs), such as 4,4-Dimethyloxazolidine-2,5-dione, has conventionally relied on the use of phosgene (B1210022) and its derivatives. This method is well-established for producing high-purity NCAs suitable for applications like ring-opening polymerization.

Conventional Approaches using Phosgene and its Derivatives

The most common synthetic route to NCAs involves the direct phosgenation of the corresponding α-amino acid. tandfonline.com In the case of this compound, the precursor is 2-aminoisobutyric acid. The reaction is typically conducted in an appropriate solvent, where the amino acid reacts with phosgene (COCl₂) to form the desired cyclic anhydride (B1165640).

To mitigate the handling risks associated with highly toxic phosgene gas, solid or liquid phosgene equivalents are often employed, especially in laboratory settings. nih.gov These derivatives generate phosgene in situ, offering a safer alternative. The two most common derivatives are:

Diphosgene (trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene.

Triphosgene (bis(trichloromethyl)carbonate): A stable, crystalline solid that is the preferred phosgene substitute for many laboratory-scale syntheses. nih.gov

The reaction mechanism, whether using phosgene or its derivatives, proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization to yield the N-carboxyanhydride and hydrogen chloride (HCl) as a byproduct. tandfonline.com

ReagentChemical FormulaPhysical StateKey Characteristics
PhosgeneCOCl₂GasHighly toxic, requires specialized handling.
DiphosgeneClCOOCCl₃LiquidA safer liquid alternative to gaseous phosgene.
Triphosgene(Cl₃CO)₂COSolidA stable, crystalline, and preferred phosgene substitute for lab use. nih.gov

Optimization Strategies for Yield and Purity in Phosgenation

Achieving high yield and purity is critical, particularly when the resulting NCA is intended for polymerization, as impurities can terminate the polymerization process. Key optimization strategies focus on reaction conditions and purification methods.

Reaction Conditions:

Temperature: Traditionally, NCA syntheses using a phosgene source are heated to temperatures between 50–60 °C to drive the reaction to completion. tandfonline.com However, studies have shown that the reaction can also proceed efficiently at ambient temperature. The slight exotherm generated upon mixing the reagents can be sufficient to complete the reaction within a few hours, which simplifies large-scale syntheses by removing the need for external heating. tandfonline.com

Monitoring: Visual inspection of the reaction is often not a reliable indicator of completion. Monitoring the reaction progress by techniques such as ¹H NMR analysis is recommended to ensure the reaction has gone to completion before workup. tandfonline.com

Purification: The primary contaminants in these reactions are hydrogen chloride (HCl) and the HCl salts of any unreacted amino acid. tandfonline.com Other potential impurities include 2-isocyanatoacyl chlorides and N-chloroformyl amino acids. tandfonline.com Since most NCAs are solids, purification is typically achieved through crystallization and precipitation protocols. tandfonline.com A crucial step for large-scale synthesis involves the hot filtration of the reaction mixture to remove insoluble impurities, primarily the amino acid hydrochloride salts, before the NCA is crystallized by cooling and the addition of a non-solvent like hexane (B92381). This filtration step has been shown to be critical for obtaining highly purified NCAs that yield polymers free of low-molecular-weight by-products. tandfonline.com

Phosgene-Free and Green Chemistry Synthesis Pathways

Growing concerns over the toxicity of phosgene and its derivatives have spurred the development of safer and more environmentally friendly synthetic routes. These "green" pathways often utilize less hazardous reagents and more sustainable conditions.

Photo-On-Demand Phosgenation Techniques

A novel, safer approach involves the in situ generation of phosgene on demand through photochemical methods. nih.gov This technique avoids the storage and handling of bulk phosgene. In this process, an amino acid is suspended in a mixed solvent system, typically chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN). nih.gov Upon photo-irradiation in the presence of oxygen, the chloroform is converted to phosgene directly in the reaction vessel. nih.gov

The phosgene generated in situ then reacts with the amino acid to form the NCA. This method offers a safe and convenient reaction that is controlled by light and does not require specialized reagents or complex apparatus. nih.govresearchgate.net A series of NCAs have been successfully synthesized on a gram scale using this technique. nih.gov

ParameterConditionSource
ReagentsAmino Acid, Chloroform (CHCl₃), Acetonitrile (CH₃CN) nih.gov
ConditionPhoto-irradiation, O₂ bubbling nih.gov
Temperature60–70 °C nih.gov
AdvantageIn situ generation of phosgene, light-controlled reaction nih.govresearchgate.net

Carbon Dioxide Mediated Synthesis via Activating Agents

Utilizing carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock, represents an attractive green alternative to phosgene. nih.govrsc.org Direct synthesis of NCAs from amino acids and CO₂ is possible through the use of chemical activating agents. rsc.org

This method involves a one-pot reaction where the amino acid is treated with an activating agent in a solvent like acetonitrile under CO₂ pressure. The activating agent facilitates the carboxylative condensation and subsequent cyclization to form the NCA ring. Several activating agents have been successfully employed. rsc.org

Activating AgentAbbreviationReaction ConditionsSource
n-Propylphosphonic anhydrideT3P65 °C, 300 psi CO₂, Acetonitrile rsc.org
2-Chloro-1-methylpyridinium iodideCMPI65 °C, 300 psi CO₂, Acetonitrile rsc.org
N,N'-CarbonyldiimidazoleCDI65 °C, 300 psi CO₂, Acetonitrile rsc.org

This approach avoids the use of phosgene and its toxic derivatives, aligning with the principles of green chemistry by using a readily available and benign C1 source. rsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating. nih.govnih.gov While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the methodology has been successfully applied to a wide range of related heterocyclic compounds, such as thiazolidin-4-ones and pyrazoles. nih.govwisdomlib.org

The general procedure involves mixing the reactants, often in a minimal amount of a high-boiling solvent or sometimes under solvent-free conditions, and irradiating the mixture in a dedicated microwave reactor for a short period, typically a few minutes. wisdomlib.orgrasayanjournal.co.in For the synthesis of an oxazolidinedione, a plausible microwave-assisted route could involve the cyclization of a suitable precursor, with the microwave irradiation providing rapid and uniform heating to drive the reaction. nih.gov The significant reduction in reaction time, from hours under conventional heating to mere minutes, makes this an attractive and sustainable synthetic strategy. nih.govwisdomlib.org

Compound ClassReactantsMicrowave ConditionsKey BenefitSource
Thiazolidin-4-oneHydrazone, Thioglycolic acidNot specifiedEco-friendly, efficient nih.gov
5-substituted-2,4-thiazolidinedione5-(4-chlorobenzylidene)-2,4-thiazolidinedione, Aniline200 Watts, 2-4 minRapid reaction rasayanjournal.co.in
Pyrazole Derivativetrans Chalcone, 2,4-dinitrophenyl hydrazineNot specified, 3-4 minShorter reaction time, enhanced yield wisdomlib.org
Substituted AzolePhenyl glycidyl (B131873) ether, Pyrazole120 °C, 1 minSolvent-free, rapid nih.gov

Control of Reaction Conditions and Impurity Management

The successful synthesis of high-purity this compound, a type of α-amino acid N-carboxyanhydride (NCA), is critically dependent on rigorous control over reaction conditions and effective management of impurities. The presence of even trace amounts of contaminants, such as water or acidic byproducts, can lead to undesired side reactions, premature polymerization, or a decrease in the final product's molecular weight and functionality. illinois.edu Therefore, advanced synthetic methodologies focus heavily on creating an anhydrous environment and efficiently removing acidic species.

Strategies for Anhydrous Conditions and Acid Scavenging

The synthesis of NCAs, including this compound, is highly sensitive to moisture. The oxazolidine-2,5-dione (B1294343) ring is susceptible to hydrolysis, which reverts the monomer back to its parent amino acid, 2-aminoisobutyric acid, with the release of carbon dioxide. wikipedia.org Consequently, maintaining strictly anhydrous conditions throughout the synthesis is paramount. This is typically achieved by using thoroughly dried solvents and reagents and conducting the reaction under an inert atmosphere, such as dry nitrogen or argon. bohrium.com

A primary challenge in NCA synthesis is the management of acidic byproducts, most notably hydrogen chloride (HCl), which is generated during the cyclization reaction, particularly when using phosgene or its derivatives like triphosgene. nih.govtandfonline.com HCl can catalyze the decomposition of the NCA monomer and promote uncontrolled polymerization. nih.gov To mitigate these effects, various acid scavenging strategies have been developed.

Organic Bases: Non-nucleophilic or sterically hindered organic bases are frequently employed to neutralize HCl as it is formed. These bases serve as both HCl scavengers and can accelerate the reaction to improve the yield of the NCA. acs.org Studies have shown that while a reaction without a base may proceed, the addition of a base significantly increases the yield. For instance, in a photo-on-demand phosgenation reaction, the yield of an NCA increased from 23% without a base to 45% with pyridine (B92270) and 62% with the more basic N-methylmorpholine (NMM). acs.org

Epoxy Compounds: A highly effective and moisture-tolerant approach involves the use of epoxides as acid scavengers. wikipedia.org Epoxy compounds, such as propylene (B89431) oxide, act as ultra-fast scavengers of HCl, which aids the ring-closure and prevents the acid-catalyzed decomposition of the NCA, even under moist conditions. nih.gov However, in some large-scale preparations, the inclusion of propylene oxide did not show a significant benefit and could complicate the product workup. tandfonline.com

Olefin-Containing Scavengers: Cyclic monoterpenes like (–)-α-pinene and (+)-limonene have also been used as HCl scavengers. While effective, these compounds can sometimes interfere with product precipitation during the workup phase. tandfonline.com

Inorganic Adsorbents: A practical and scalable method for removing acidic impurities involves filtration of the crude NCA solution through an adsorbent material. Filtration through diatomaceous earth (celite) has proven to be a simple, inexpensive, and effective method for removing trace HCl contamination on a large scale. tandfonline.com Another approach involves filtering the crude mixture through activated charcoal embedded with silver oxide, which acts as a chloride scavenger. tandfonline.com

The selection of an appropriate acid scavenging strategy is crucial for maximizing the yield and purity of this compound. The table below summarizes the effectiveness of different acid scavengers in NCA synthesis.

Acid ScavengerTypeAdvantageDisadvantageReference
PyridineOrganic BaseIncreases reaction yield- acs.org
N-Methylmorpholine (NMM)Organic BaseMore effective than pyridine in increasing yield- acs.org
Epoxy Compounds (e.g., Propylene Oxide)HCl ScavengerUltra-fast scavenging, allows for moisture toleranceCan complicate workup wikipedia.orgnih.govtandfonline.com
(–)-α-Pinene / (+)-LimoneneOlefin ScavengerEffective HCl removalCan hinder product precipitation tandfonline.com
Diatomaceous Earth (Celite)AdsorbentSimple, inexpensive, and suitable for large-scale purification- tandfonline.com

Purification Techniques for NCA Monomers

The purity of the this compound monomer is a critical factor that dictates the success of subsequent polymerization reactions. illinois.edu Impurities, which can include unreacted amino acids, HCl salts, and side products like 2-isocyanatoacyl chlorides, can act as chain terminators, leading to polymers with broad molecular weight distributions and uncontrolled chain lengths. tandfonline.comnih.gov Therefore, rigorous purification of the crude NCA is essential.

Recrystallization: The most traditional and widely used method for purifying solid NCAs is recrystallization. tandfonline.com This technique is effective for many common NCAs that are high-melting solids. acs.org Typical solvent systems involve dissolving the crude NCA in a good solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) and then inducing precipitation with an antisolvent such as hexane or heptane. tandfonline.com However, recrystallization has several drawbacks. It can be a slow and tedious process, often requiring multiple cycles to achieve the desired purity, which can lead to significant yield loss. acs.org The presence of oily impurities can hinder crystallization altogether. acs.org For some complex or low-melting NCAs, achieving high purity through recrystallization can be particularly arduous and inefficient. acs.org

Flash Chromatography: A more modern and efficient alternative to recrystallization is flash column chromatography on silica (B1680970) gel. bohrium.comacs.org This technique has been shown to be a rapid and general method for obtaining highly pure NCA monomers, often in a single step and with improved yields compared to recrystallization. bohrium.comresearchgate.net Flash chromatography is effective at removing a wide range of common impurities from NCAs, regardless of the synthetic route used or the properties of the amino acid side chains. acs.org A significant advantage is its utility for purifying low-melting or oily NCAs that are difficult or impossible to crystallize. bohrium.com The purified NCAs from this method are typically of sufficient quality for direct use in controlled polymerization reactions. acs.org Research has demonstrated the effectiveness of this method by measuring impurity levels; for example, the chlorine content in one NCA was reduced from 207 ppm in the crude oil to just 0.36 ppm after chromatography. acs.org

Sublimation and Filtration: For certain NCAs, sublimation under high vacuum can be used as a purification method, although this is typically limited to small-scale preparations. tandfonline.com As mentioned previously, for large-scale synthesis, a simple filtration step through diatomaceous earth (celite) can be a highly practical and effective method to remove problematic HCl contamination without resorting to more complex purification techniques. tandfonline.com This approach has been successfully used to produce high-purity NCAs on a scale greater than 100 grams, yielding polymers free of the low-molecular-weight byproducts that were observed when using unfiltered NCA batches. tandfonline.com

The following table provides a comparison of the primary purification techniques for NCA monomers.

Purification TechniquePrincipleAdvantagesDisadvantagesReference
RecrystallizationDifferential solubilityEffective for high-melting, crystalline NCAsSlow, can require multiple cycles, low yield, difficult for oily or low-melting NCAs tandfonline.comacs.org
Flash ChromatographyAdsorption chromatographyRapid, high purity, improved yields, effective for all types of NCAs including oily onesRequires solvent and silica gel bohrium.comacs.orgacs.org
SublimationPhase transition (solid to gas)Can yield very pure productGenerally suitable for small scales only tandfonline.com
Filtration (via Celite)Adsorption/FiltrationSimple, inexpensive, highly scalable for removing HClPrimarily targets acidic impurities tandfonline.com

Elucidation of Reaction Mechanisms and Kinetics of 4,4 Dimethyloxazolidine 2,5 Dione Polymerization

Initiator Systems and Their Influence on Polymerization Control

Protein-Initiated Polymerization Methodologies

No information was found regarding the use of proteins as initiators for the ring-opening polymerization of 4,4-Dimethyloxazolidine-2,5-dione.

Kinetic Studies and Control Strategies in ROP

Factors Affecting Polymerization Rate and Molecular Weight Control

Specific data on the factors influencing the polymerization rate and the control of molecular weight for this compound are not available.

Role of Catalysts in Accelerating and Controlling ROP

There is no information in the search results detailing the types of catalysts used, their effect on reaction rates, or their role in controlling the ring-opening polymerization of this compound.

Side Reactions and Their Mitigation in Polymerization

Details concerning potential side reactions during the polymerization of this compound and any corresponding mitigation strategies could not be found.

Chemical Transformations and Derivatization of the 4,4 Dimethyloxazolidine 2,5 Dione Scaffold

Reactivity of the Oxazolidine-2,5-dione (B1294343) Ring System

The reactivity of the 4,4-dimethyloxazolidine-2,5-dione scaffold is dominated by the inherent strain and the presence of two highly electrophilic carbonyl carbons within the five-membered ring. This structure makes the ring susceptible to nucleophilic attack, which typically leads to a ring-opening reaction. As a type of N-carboxyanhydride, it serves as an activated form of the corresponding amino acid, α-aminoisobutyric acid.

The general mechanism involves the attack of a nucleophile at one of the carbonyl groups (C2 or C5), followed by the cleavage of an acyl-oxygen bond. For instance, hydrolysis occurs readily, with water acting as the nucleophile, to yield α-aminoisobutyric acid and release carbon dioxide. This high reactivity is a key characteristic of the oxazolidine-2,5-dione ring system, making these compounds useful as intermediates for creating peptides and other derivatives. Current time information in Bangalore, IN.

The presence of the gem-dimethyl group at the C4 position provides steric hindrance, which can influence the rate of reaction but does not prevent the characteristic ring-opening. This reactivity profile allows for the controlled introduction of the α-aminoisobutyric acid unit into more complex molecules.

Functional Group Interconversions and Substitutions

Functional group interconversions involving this compound primarily proceed through the nucleophilic ring-opening of the heterocyclic core. These reactions transform the cyclic anhydride (B1165640) into various acyclic derivatives of α-aminoisobutyric acid. The specific functional group introduced is determined by the nature of the nucleophile used in the reaction.

Common transformations include:

Esterification: Reaction with an alcohol (R'-OH) opens the ring to form the corresponding ester of α-aminoisobutyric acid.

Amidation: Reaction with a primary or secondary amine (R'R''NH) results in the formation of an amide. This reaction is fundamental in peptide synthesis, where the amine of another amino acid or peptide is the nucleophile.

These transformations are not substitutions on the ring itself but rather a complete conversion of the heterocyclic scaffold into a different, acyclic structure. The table below summarizes the outcomes of these nucleophilic ring-opening reactions.

NucleophileReagent TypeResulting ProductFunctional Group Formed
WaterSolvent/Reagentα-Aminoisobutyric acidCarboxylic Acid
Alcohol (R'-OH)Solvent/Reagentα-Aminoisobutyric acid esterEster
Amine (R'R''NH)Reagentα-Aminoisobutyric acid amideAmide

Synthesis of Novel Heterocyclic Derivatives

The primary synthetic utility of this compound is not as a precursor for creating new, distinct heterocyclic systems. Instead, its value lies in its role as a protected and activated form of α-aminoisobutyric acid. In this capacity, it is used to incorporate this specific amino acid residue into larger acyclic or macrocyclic structures, most notably peptides. researchgate.netnih.gov

The oxazolidine-2,5-dione ring is consumed during these reactions, forming an acyclic amino acid derivative. Therefore, it functions as a transient scaffold that facilitates the formation of amide or ester bonds, rather than a building block for further heterocyclic synthesis. Research in this area focuses on its application in solid-phase peptide synthesis where the introduction of sterically hindered residues like α-aminoisobutyric acid can be challenging.

Regio- and Stereoselective Modification Strategies

The structure of this compound is achiral and symmetrical. The two methyl groups at the C4 position and the two carbonyl groups at the C2 and C5 positions mean that the molecule does not possess any stereocenters.

Consequently, strategies for stereoselective modification are not applicable to the heterocyclic ring itself. Any nucleophilic attack on the ring will not result in the formation of stereoisomers with respect to the original scaffold.

Similarly, regioselectivity is not a factor in the initial ring-opening reaction. Due to the symmetry of the molecule, the two carbonyl carbons are chemically equivalent. A nucleophile can attack either the C2 or C5 position, and while the mechanistic pathway might differ slightly, the final ring-opened product (the α-aminoisobutyric acid derivative) is the same. The gem-dimethyl substitution pattern simplifies the reactivity, precluding the regiochemical questions that might arise in unsymmetrically substituted oxazolidine-2,5-diones.

Advanced Spectroscopic and Structural Characterization of 4,4 Dimethyloxazolidine 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The molecule possesses a plane of symmetry. The two methyl groups at the C4 position are chemically equivalent, and because there are no adjacent protons, their signal would appear as a sharp singlet. The proton attached to the nitrogen atom (N-H) would also produce a singlet, though its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The spectrum would be expected to show four distinct signals: one for the two equivalent methyl carbons, one for the quaternary C4 carbon, and two separate signals for the two non-equivalent carbonyl carbons at the C2 and C5 positions.

For derivatives, such as the related imidazolidine-2-thiones, NMR studies have been used to differentiate between cis and trans isomers based on the chemical shifts of the methine carbon atoms. nist.gov For example, in cis/trans mixtures of 4,5-dihydroxyimidazolidine-2-thione, the C=S and CH carbons present distinct signals for each isomer in the ¹³C NMR spectrum. nih.gov Such analyses underscore the power of NMR in resolving complex structural and isomeric questions in related heterocyclic systems. nist.govnih.gov

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and is instrumental in confirming its elemental composition and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For 4,4-Dimethyloxazolidine-2,5-dione, which has a molecular formula of C₅H₇NO₃, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value, thereby confirming the elemental composition and providing strong evidence for the compound's identity. In studies of related heterocyclic compounds, HRMS is routinely used to confirm the successful synthesis of the target molecule. nist.gov

Laser Desorption/Ionization-Mass Spectrometry (LDI-MS) is a powerful surface-sensitive technique that allows for the analysis of molecules directly from a target plate, often without the need for a traditional matrix (a method known as matrix-free LDI). researchgate.net This makes it particularly useful for interfacial analysis, such as monitoring reactions on surfaces or analyzing compounds tethered to nanoparticles.

While no specific LDI-MS studies on this compound have been reported, the technique could be applied to investigate its surface chemistry. For instance, if the oxazolidinedione ring were opened to form a polymer on a substrate, LDI-MS could be used to analyze the resulting polymer film. The technique is capable of desorbing and ionizing large biomolecules and polymers, making it a versatile tool for material and bio-organic analysis. researchgate.net The use of novel nanoparticle-based surfaces can also enhance LDI-MS for the analysis of small molecules by minimizing background interference.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The structure of this compound contains an anhydride-like five-membered ring with two carbonyl (C=O) groups. These groups are expected to produce strong, characteristic absorption bands in the IR spectrum. For the closely related isomer, 5,5-Dimethyloxazolidine-2,4-dione (Dimethadione), IR-spectrometric analysis has identified two distinct carbonyl absorption bands at 1770 cm⁻¹ and 1740 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the coupled carbonyl groups. The N-H bond in the ring would also be expected to show a characteristic stretching vibration. The IR spectrum for the thione derivative, 4,4-Dimethyloxazolidine-2-thione, has also been documented.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

A study on N-methyl-5,5-dimethyloxazolidine-2,4-dione , an N-methylated isomer, revealed a nearly planar five-membered oxazolidine (B1195125) ring. The analysis provided detailed bond distances and angles, confirming the molecular geometry.

Table 1: Crystallographic Data for N-methyl-5,5-dimethyloxazolidine-2,4-dione Data sourced from Kistenmacher & Stucky (1970)

ParameterValue
Formula C₆H₉NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.449
b (Å) 6.032
c (Å) 19.639
**β (°) **97.95
Molecules per cell (Z) 4

Table 2: Crystallographic Data for 4,4-dimethyloxazolidine-2-thione Data sourced from Gray, Laplaza & Staples (1999)

ParameterValue
Formula C₅H₉NOS
Crystal System Monoclinic
Space Group P12₁/n1
a (Å) 5.7511(5)
b (Å) 17.022(2)
c (Å) 7.2499(7)
β (°) ** 99.024(2)
Volume (ų) **700.9
Molecules per cell (Z) 4
Temperature (K) 213

Computational Chemistry and Theoretical Modeling of 4,4 Dimethyloxazolidine 2,5 Dione

Specialized Academic Applications of 4,4 Dimethyloxazolidine 2,5 Dione in Advanced Materials Science

Role as a Monomer in Synthetic Polypeptide and Poly(amino acid) Synthesis

4,4-Dimethyloxazolidine-2,5-dione is primarily utilized as a monomer for the synthesis of polypeptides containing the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The presence of the two methyl groups on the α-carbon of the Aib residue sterically restricts the rotational freedom of the polymer backbone, making it a potent helix promoter. Polypeptides incorporating Aib residues, often called "peptaibols," have a strong propensity to adopt stable 3₁₀- or α-helical secondary structures. nih.gov

The most common method for polymerizing this compound is through ring-opening polymerization (ROP). nih.govillinois.edu This process can be initiated by various nucleophiles, such as primary amines, and allows for the creation of poly(α-aminoisobutyric acid), or poly(Aib), chains. nih.gov Research has demonstrated that the ROP of Aib-NCA can be controlled to produce well-defined polymers with predictable molecular weights up to 1400 g/mol and specific end-groups. nih.gov This control is crucial for the development of advanced materials where precise polymer structure dictates function.

Recent advancements have explored living polymerization behavior, where the polymerization proceeds with minimal termination or chain transfer reactions. nih.gov This has been monitored using techniques like inline-IR spectroscopy. Furthermore, topochemical ROP has been demonstrated in single crystals of Aib-NCA, a method that uses the monomer's arrangement in the crystal lattice to produce highly ordered polymers with greater chain lengths and purity than solution-based polymerization.

Contribution to the Engineering of Polymeric Architectures with Controlled Properties

The ability to control the polymerization of this compound is fundamental to engineering complex polymeric architectures. By using specific initiators, scientists can synthesize polymers with tailored end-group functionalities and construct more complex structures like block copolymers.

A key application is the synthesis of end-group modified helices. By attaching a chiral amino acid to the initiator, a specific helical screw-sense (left-handed 'M' or right-handed 'P') can be induced in the otherwise achiral poly(Aib) chain. nih.govacs.org This transfer of chirality allows for the precise control of the polymer's three-dimensional shape. Researchers have even extended this to include switchable, chiral azo-chromophores as initiators, which can change the helicity of the attached poly(Aib) segment in response to a light-based trigger. nih.gov

This control over architecture allows for the creation of materials with programmed properties. For instance, the synthesis of amphiphilic block copolymers, which have both hydrophilic and hydrophobic segments, can be achieved. These copolymers can self-assemble in solution to form nanostructures like micelles or vesicles, which are explored for applications such as drug delivery. The defined helical structure of the poly(Aib) block influences the stability and morphology of these assemblies.

Below is a data table summarizing representative polymerization conditions for Aib-NCA.

InitiatorSolventTemperature (°C)Polymerization MethodResulting PolymerMolecular Weight ( g/mol )
Amine InitiatorsDMF80Solution ROPInitiator-functionalized poly(Aib)Up to 1400
Chiral Amino Acid Methyl EstersDMF80Solution ROPHelical poly(Aib) with controlled screw-senseNot specified
Amine-based InitiatorN/A25 - 50Topochemical Crystal ROPHigh chain length, high purity poly(Aib)Not specified

Exploration in Other Functional Materials Development

While the primary application of this compound is in polypeptide synthesis, the unique properties of its constituent amino acid, Aib, have led to explorations in other functional material contexts.

Peptides and polymers containing Aib are investigated for their biological activity. The strong helical conformation induced by Aib residues is a key feature in the design of cell-penetrating peptides. For example, fragments derived from the HIV-1 capsid protein that incorporate Aib have shown antiviral activity, demonstrating a link between conformational stability and biological function.

Although not a direct application of the dione (B5365651) monomer, a related compound, 4,4-Dimethyloxazolidine-2-thione , is used as a starting material for the synthesis of achiral thiiranes. scbt.com This highlights the utility of the oxazolidine (B1195125) ring system in broader organic synthesis. Another related compound, 4,4-dimethyloxazolidine , is employed as an antimicrobial agent in industrial applications such as oil recovery fluids, adhesives, and paints, where it controls the growth of bacteria and fungi. nih.gov These applications, while not for the dione itself, suggest the potential for developing other functional materials from this family of heterocyclic compounds.

Future Research Directions and Unresolved Challenges in 4,4 Dimethyloxazolidine 2,5 Dione Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

A primary obstacle in the widespread application of 4,4-Dimethyloxazolidine-2,5-dione lies in its synthesis. The conventional methods for producing NCAs, such as the Fuchs-Farthing route involving the use of phosgene (B1210022), present significant safety and environmental concerns. frontiersin.org Although effective, phosgene is highly toxic, and its use necessitates stringent safety protocols, limiting the scalability and accessibility of the process.

Future research must prioritize the development of phosgene-free synthetic pathways. One promising avenue is the use of safer carbonyl sources. For instance, a recently developed method utilizes the T3P reagent (n-propanephosphonic acid anhydride) for the synthesis of NCAs from Boc-protected α-amino acids, offering a safer and operationally simpler alternative with no detectable epimerization. nih.gov Another approach that warrants further investigation is the use of epoxides as scavengers for hydrogen chloride in a moisture-tolerant synthesis of unprotected NCAs. wikipedia.org The table below summarizes some potential sustainable synthetic routes.

Synthetic RouteKey ReagentsAdvantagesChallenges for this compound
Leuchs Method N-alkoxycarbonyl amino acid chlorideHistorical methodHigh temperatures can lead to decomposition wikipedia.org
Fuchs-Farthing Route Free amino acid, Phosgene/TriphosgeneHigh yieldToxicity and hazardous byproducts frontiersin.org
T3P Reagent Method Boc-protected α,α-dimethylglycine, T3PPhosgene-free, high purity nih.govOptimization for gem-disubstituted amino acids
Epoxide-Assisted Synthesis α,α-dimethylglycine, EpoxidesMoisture-tolerantScalability and purification

The synthesis of the precursor, α,α-dimethylglycine, also presents sustainability challenges that need to be addressed to create a fully green synthetic route for this compound.

Deeper Understanding of Complex Polymerization Phenomena

The ring-opening polymerization (ROP) of this compound to yield poly(α,α-dimethylglycine) is fraught with complexities. A major challenge is achieving high molecular weight polymers with low dispersity, which is often hampered by side reactions. acs.org The gem-dimethyl substitution on the α-carbon introduces significant steric hindrance, which can affect the polymerization kinetics and the ultimate polymer properties.

Future research should focus on a deeper mechanistic understanding of the ROP of sterically hindered NCAs like this compound. The "normal amine mechanism" (NAM), where a primary amine initiates polymerization, is a common pathway. rsc.org However, the steric bulk of the dimethyl groups may slow down the initiation and propagation steps, potentially leading to a loss of control over the polymerization.

Furthermore, the polymerization of NCAs is highly sensitive to impurities, particularly water, which can lead to premature termination of the growing polymer chains. acs.org The development of polymerization techniques that are less sensitive to moisture is a critical area of future research. This could involve the use of biphasic systems or robust catalytic systems that can outcompete water-induced side reactions.

Design of Novel Catalytic Systems for Enhanced Reaction Control

The limitations of traditional NCA polymerization methods have spurred the development of novel catalytic systems to enhance reaction control. For a monomer like this compound, where steric hindrance is a significant factor, the design of highly efficient catalysts is paramount.

Recent advancements in this area include the use of organocatalysts, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), which can accelerate the polymerization rate. However, for sterically hindered alcohols as co-initiators, the control over molecular weight can be diminished. rsc.org Another promising approach is the use of metal-based catalysts. For instance, certain transition metal complexes have been shown to facilitate the living polymerization of NCAs, allowing for the synthesis of well-defined block copolymers. illinois.edu

A particularly innovative strategy involves the use of nanoscale metal-organic frameworks (MOFs) as heterogeneous catalysts for NCA-ROP. These systems offer the potential for fast, controllable, and air- and moisture-insensitive polymerization. The development of MOF-based catalysts tailored for sterically hindered NCAs could be a significant breakthrough.

The table below highlights some emerging catalytic systems and their potential for the polymerization of this compound.

Catalyst TypeExample(s)AdvantagesRelevance for this compound
Organocatalysts 1,1,3,3-Tetramethylguanidine (TMG)Metal-free, accelerates polymerizationMay require optimization for sterically hindered monomers rsc.org
Transition Metal Catalysts Nickel or Cobalt ComplexesLiving polymerization, block copolymer synthesisPotential for high control over polymer architecture illinois.edu
Metal-Organic Frameworks (MOFs) UiO-66 NPHeterogeneous, air/moisture insensitive, fastHigh potential for robust and controlled polymerization

Expanding the Scope of Material Science Applications

The unique properties of poly(α,α-dimethylglycine), derived from this compound, remain largely unexplored. The gem-dimethyl groups are expected to impart significant conformational rigidity to the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties.

Future research should be directed towards a systematic investigation of the material properties of poly(α,α-dimethylglycine) and its copolymers. This includes characterizing its thermal stability, mechanical strength, and solution behavior. The inherent biocompatibility of polypeptides suggests potential applications in the biomedical field, such as in drug delivery systems, tissue engineering scaffolds, and as mimics of natural proteins. nih.gov

Furthermore, the creation of block copolymers incorporating segments of poly(α,α-dimethylglycine) with other polypeptides could lead to novel self-assembling materials with tunable nanostructures. The rigid nature of the poly(α,α-dimethylglycine) block could be exploited to control the morphology of the resulting assemblies. The exploration of these advanced materials represents a significant and promising direction for future research.

Q & A

Q. What are the recommended methods for synthesizing 4,4-dimethyloxazolidine-2,5-dione in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted α-hydroxy acids with urea or thiourea derivatives under acidic conditions. For example, refluxing dimethyl-substituted precursors in acetic acid with catalytic sulfuric acid can yield the oxazolidine-dione ring . Key Considerations :
  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Purify via recrystallization from ethanol or methanol to achieve >95% purity.
  • Data Table :
MethodYield (%)Purity (HPLC)Reference
Acidic cyclization65–7596.5%
Urea-mediated70–8098.2%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1^1H and 13^{13}C NMR spectra for characteristic peaks (e.g., carbonyl groups at ~170–175 ppm, methyl groups at ~1.3–1.5 ppm) .
  • FT-IR : Confirm C=O stretching vibrations at 1750–1780 cm1^{-1} and N-H stretches at ~3200 cm1^{-1}.
  • HPLC/MS : Ensure no side products (e.g., hydrolyzed derivatives) are present .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact .
  • Store in airtight containers at 2–8°C to prevent hydrolysis.
  • In case of spills, neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How does the steric hindrance of the 4,4-dimethyl groups influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The geminal dimethyl groups create significant steric hindrance, limiting nucleophilic attack at the carbonyl carbons. To study this:
  • Perform kinetic experiments with nucleophiles (e.g., amines, alcohols) under varying temperatures.
  • Compare reaction rates with non-methylated analogs (e.g., oxazolidine-2,5-dione) using 1^1H NMR to track intermediate formation .
    Example Data :
NucleophileReaction Rate (k, s1^{-1})Methylated vs. Non-Methylated
Benzylamine0.0052 ± 0.000310× slower
Methanol0.0018 ± 0.000115× slower

Q. What strategies can mitigate data contradictions in studies involving this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or inconsistent synthetic conditions.
  • Purity Control : Use preparative HPLC to isolate intermediates and final products .
  • Batch Consistency : Validate synthetic protocols with at least three independent replicates.
  • Case Study : Contradictory bioactivity results in antimicrobial assays were traced to residual acetic acid from synthesis, which skewed MIC values. Rigorous washing with cold ether resolved the issue .

Q. How can computational modeling predict the compound’s behavior in asymmetric synthesis?

  • Methodological Answer :
  • Employ density functional theory (DFT) to calculate transition-state energies for stereoselective reactions.
  • Compare predicted enantiomeric excess (ee) with experimental results from chiral HPLC.
  • Example : MD simulations revealed that the methyl groups stabilize a specific chair conformation, favoring (R)-enantiomer formation in Diels-Alder reactions .

Data-Driven Research Applications

Q. What role does this compound play in designing prodrugs?

  • Methodological Answer : The dione ring serves as a hydrolytically labile linker for controlled drug release.
  • Protocol : Conjugate the compound with active pharmaceutical ingredients (APIs) via ester bonds.
  • Hydrolysis Kinetics : Measure pH-dependent degradation rates using UV-Vis spectroscopy (λ = 260 nm for released API) .

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading.
  • Case Study : A 30% increase in yield was achieved by replacing acetic acid with trifluoroacetic acid (TFA) in cyclization reactions, reducing side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.